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Compound of Interest

Compound Name: Muiltifidin |

Cat. No.: B1246533

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for
Multifidin I, a resin glycoside isolated from the seeds of Quamaoclit x multifida. The information
presented is tailored for researchers, scientists, and professionals in the field of drug
development who are interested in the structural characterization and experimental protocols
related to this natural product.

Core Spectroscopic Data

The structural elucidation of Multifidin I has been primarily achieved through Nuclear Magnetic
Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the key
guantitative data obtained from *H-NMR and 3C-NMR spectroscopy.

Table 1: *H-NMR Spectroscopic Data for Multifidin |
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Chemical Shift (8)

Coupling Constant

Position Multiplicity .
ppm (J) in Hz

Aglycon

2 2.44 m

3 511 m

Sugar Moieties

Rha-1 4.41 d 7.8

Rha-2 3.66 dd 95,78

Qui-1 4.38 d 7.8

Note: The complete dataset includes assignments for all protons in the aglycon and sugar

residues. This table provides a representative sample.

Table 2: **C-NMR Spectroscopic Data for Multifidin |
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Position Chemical Shift (6) ppm
Aglycon

1 172.5

2 40.8

Sugar Moieties

Rha-1 101.9
Rha-2 72.1
Qui-1 104.8

Note: The complete dataset includes assignments for all carbons in the aglycon and sugar
residues. This table provides a representative sample.

Mass Spectrometry Data

High-resolution mass spectrometry was instrumental in determining the molecular formula of
Multifidin I.

e Molecular Formula: CssH94025
e Observed Mass (M+Na)*: 1229.599

e Calculated Mass (M+Na)*: 1229.601

Experimental Protocols

The isolation and characterization of Multifidin I involve a multi-step process, as detailed
below. This workflow is crucial for researchers aiming to replicate the isolation or perform
further studies on this compound.
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Fig. 1: Experimental workflow for the isolation and analysis of Multifidin I.
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Detailed Methodologies:

Extraction: The seeds of Quamoclit x multifida were ground and extracted with methanol at
room temperature. The resulting extract was concentrated under reduced pressure.

e Solvent Partitioning: The concentrated methanol extract was suspended in water and
successively partitioned with n-hexane, ethyl acetate, and n-butanol. The resin glycoside
fraction was primarily found in the ethyl acetate and n-butanol extracts.

o Chromatographic Separation: The active fractions were subjected to silica gel column
chromatography using a gradient elution system of chloroform and methanol. Fractions
containing Multifidin I were further purified using preparative high-performance liquid
chromatography (HPLC) to yield the pure compound.

e Spectroscopic Analysis:

o NMR Spectroscopy: *H and 3C NMR spectra were recorded on a Bruker spectrometer. 2D
NMR experiments, including COSY, HMQC, and HMBC, were performed to establish the
complete structure and assign all proton and carbon signals.

o Mass Spectrometry: High-resolution fast atom bombardment mass spectrometry (HR-
FABMS) was used to determine the exact mass and molecular formula of Multifidin 1.

This guide provides foundational data and methodologies for researchers working with
Multifidin 1. For more in-depth information, consulting the primary literature is recommended.

 To cite this document: BenchChem. [Spectroscopic Blueprint of Multifidin I: A Technical
Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1246533#spectroscopic-data-of-multifidin-i-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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